molecular formula C12H16ClNO2 B5707806 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide

Cat. No. B5707806
M. Wt: 241.71 g/mol
InChI Key: HWVALRBUTGIXHZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide, also known as clofencet, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenoxyacetamides and is known to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

Clofencet acts as a competitive antagonist of GABA receptors, specifically targeting the GABA-A receptor subtype. By binding to the receptor, 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide prevents the binding of GABA, the primary inhibitory neurotransmitter in the brain. This results in a decrease in neuronal inhibition and an increase in neuronal activity, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Clofencet has been shown to exhibit a range of biochemical and physiological effects in animal models. These include sedation, muscle relaxation, anticonvulsant activity, and anxiogenic effects. These effects are consistent with the known role of GABA receptors in regulating neuronal activity and suggest that this compound could be a valuable tool for studying the function of these receptors in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide is its potency and selectivity as a GABA receptor antagonist. This makes it a valuable tool for studying the role of these receptors in the brain. However, like all research tools, this compound has its limitations. One limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain over an extended period of time. Additionally, this compound has been shown to exhibit some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide. One area of interest is the development of more potent and selective GABA receptor antagonists based on the structure of this compound. Another direction is the use of this compound in combination with other drugs to investigate the role of GABA receptors in neurological disorders such as epilepsy and anxiety disorders. Finally, there is a need for further research to better understand the off-target effects of this compound and how these effects can be minimized in experimental studies.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of GABA receptors in the brain. Its potency and selectivity as a GABA receptor antagonist make it a valuable tool for investigating the function of these receptors in vivo. While this compound has its limitations, it remains an important compound for scientific research and has the potential to lead to new insights into the function of the brain and the development of new therapies for neurological disorders.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-ethylamine to yield this compound. This method has been well-established in the literature and has been used to produce this compound in large quantities.

Scientific Research Applications

Clofencet has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a tool to study the role of GABA receptors in the brain. GABA receptors are known to play a critical role in regulating neuronal activity and are the target of many drugs used to treat neurological disorders. Clofencet has been shown to be a potent and selective GABA receptor antagonist, making it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-4-14-11(15)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVALRBUTGIXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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